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Abstract
This technical guide provides a comprehensive overview of the expression and regulation of

the Mitochondrial Import Protein 1 (MIM1) in the model organism Saccharomyces cerevisiae.

Mim1 is an integral outer mitochondrial membrane protein that plays a critical role in the

biogenesis of the translocase of the outer membrane (TOM) complex, which is the primary

entry gate for nuclear-encoded mitochondrial proteins. This document details the function of

Mim1, the current understanding of its expression and regulation, quantitative data on its

abundance, and detailed experimental protocols for its study. This guide is intended for

researchers and professionals in the fields of molecular biology, mitochondrial research, and

drug development who are interested in the fundamental processes of mitochondrial protein

import and biogenesis.

Introduction to Mim1
Mim1 (also known as Tom13) is a 12.8 kDa protein encoded by the YOL026C gene in

Saccharomyces cerevisiae. It is a crucial component of the mitochondrial protein import

machinery, specifically involved in the assembly of the TOM complex. The TOM complex is

responsible for the recognition and initial translocation of the vast majority of mitochondrial

precursor proteins synthesized in the cytosol. Depletion of Mim1 leads to defects in the

assembly of the TOM complex, resulting in the accumulation of unprocessed mitochondrial
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precursor proteins and impaired mitochondrial function. Mim1 is highly conserved among fungi

and is essential for robust mitochondrial biogenesis and cellular respiration.

The Role of Mim1 in Mitochondrial Biogenesis
Mim1's primary function is to facilitate the assembly of the TOM complex in the mitochondrial

outer membrane. It is not a core subunit of the mature TOM complex but rather acts as an

assembly factor.

Key Functions of Mim1:

TOM Complex Assembly: Mim1 is required for the efficient integration and assembly of

several TOM complex subunits, including the receptor proteins Tom20 and Tom70, and the

channel-forming protein Tom40.[1][2][3] Depletion of Mim1 results in reduced levels of the

mature TOM complex and the accumulation of assembly intermediates of Tom40.[4][5]

Import of α-Helical Outer Membrane Proteins: Mim1, in conjunction with its partner protein

Mim2, forms the MIM (Mitochondrial Import Machinery) complex. This complex is involved in

the import and insertion of a subset of mitochondrial outer membrane proteins that possess

multiple α-helical transmembrane segments.[6][7] The MIM complex is thought to create a

favorable environment for the insertion of these hydrophobic proteins into the lipid bilayer.

Interaction with the SAM Complex: Mim1 has been shown to associate with the Sorting and

Assembly Machinery (SAM) complex, which is responsible for the insertion of β-barrel

proteins into the outer mitochondrial membrane.[3] This interaction suggests a coordinated

effort in the biogenesis of different types of outer membrane proteins.

The following diagram illustrates the central role of Mim1 in the biogenesis of the TOM

complex.
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Caption: Role of Mim1 in TOM complex biogenesis.

Regulation of MIM1 Expression
The precise mechanisms governing the transcriptional and translational regulation of the MIM1
gene are not yet fully elucidated. However, based on the general principles of mitochondrial

biogenesis regulation in S. cerevisiae, several key pathways are likely involved.

Transcriptional Regulation
The expression of nuclear genes encoding mitochondrial proteins is tightly coordinated with the

cell's metabolic state, particularly the availability of different carbon sources.
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Carbon Source Regulation: The expression of many genes involved in mitochondrial

respiration is repressed in the presence of glucose, a phenomenon known as glucose

repression.[8][9][10] This regulation is primarily mediated by the Snf1/Mig1 signaling

pathway.[11] While direct experimental evidence for MIM1 is scarce, it is plausible that its

expression is upregulated when cells are grown on non-fermentable carbon sources like

ethanol or glycerol, which necessitate mitochondrial respiration.

Promoter Elements: The promoter region of MIM1 likely contains upstream activating

sequences (UAS) and upstream repressing sequences (URS) that bind specific transcription

factors to control its expression.[12] Analysis of the MIM1 promoter region in the Yeastract

database reveals a potential binding site for a transcription factor with the consensus

sequence CACGAAA, though the specific factor and its role have not been experimentally

confirmed.[13]

Hap4 Transcription Factor Complex: The HAP complex (Hap2/3/4/5) is a major

transcriptional activator of genes required for respiratory metabolism.[6] It is a likely

candidate for the positive regulation of MIM1 expression under respiratory conditions.

The following diagram depicts a hypothetical model for the transcriptional regulation of MIM1.
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Caption: Hypothetical model of MIM1 transcriptional regulation.

Post-Transcriptional and Translational Regulation
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The correlation between mRNA and protein levels in yeast is often not linear, suggesting

significant post-transcriptional and translational control.[14][15] For mitochondrial proteins,

mRNA localization can also play a role in their efficient synthesis and import. Some mRNAs

encoding mitochondrial proteins are translated on ribosomes associated with the mitochondrial

surface, facilitating co-translational import.[2][16] Whether MIM1 mRNA is subject to such

localized translation is currently unknown.

Quantitative Data on Mim1 Expression
Quantitative data on Mim1 abundance is limited but available from large-scale proteomic

studies.

Parameter Value
Growth
Condition

Method Reference

Protein

Abundance

1142 ± 137

molecules/cell
Not specified Not specified [17]

Protein

Abundance

(PaxDb)

269 ppm
Integrated

datasets

Mass

Spectrometry
[18]

Protein

Abundance

~1000-2000

copies/cell

Glucose

(fermentative)

Mass

Spectrometry
[19]

Protein

Abundance

~2000-4000

copies/cell
Diauxic shift

Mass

Spectrometry
[19]

Protein

Abundance

~4000-8000

copies/cell

Ethanol

(respiratory)

Mass

Spectrometry
[19]

mRNA

Abundance
Not available - - -

Note: The absolute values can vary between different studies and methodologies.

Experimental Protocols
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This section provides detailed methodologies for key experiments used to study Mim1
expression and function.

Western Blot Analysis of Mim1 Protein Levels
This protocol is for determining the relative abundance of the Mim1 protein in yeast cell

lysates.

Materials:

Yeast culture grown to mid-log phase

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitor

cocktail)

Glass beads (425-600 μm)

SDS-PAGE gels

Transfer apparatus and membranes (PVDF or nitrocellulose)

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

Primary antibody against Mim1

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Harvest yeast cells by centrifugation and wash with sterile water.

Resuspend the cell pellet in lysis buffer.

Add an equal volume of glass beads and vortex vigorously for 5-10 minutes at 4°C.
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Clarify the lysate by centrifugation.

Determine the protein concentration of the supernatant using a Bradford or BCA assay.

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

Load equal amounts of protein per lane on an SDS-PAGE gel and run until the dye front

reaches the bottom.

Transfer the proteins to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-Mim1 antibody overnight at 4°C.

Wash the membrane three times with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Add the chemiluminescent substrate and image the blot.

The following diagram outlines the workflow for Western blot analysis.
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Caption: Western blot workflow for Mim1 detection.
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In Vitro Mitochondrial Protein Import Assay
This assay is used to assess the import of a radiolabeled precursor protein into isolated

mitochondria.

Materials:

Isolated yeast mitochondria

Radiolabeled precursor protein (e.g., in vitro transcribed/translated 35S-methionine labeled

protein)

Import buffer (e.g., 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 2 mM

KH2PO4, 5 mM MgCl2, 2 mM ATP, 2 mM NADH)

Proteinase K

SDS-PAGE and autoradiography equipment

Procedure:

Incubate isolated mitochondria in import buffer at the desired temperature (e.g., 25°C).

Add the radiolabeled precursor protein and incubate for various time points.

Stop the import reaction by placing the tubes on ice.

Treat half of each sample with proteinase K to digest non-imported precursor protein.

Inactivate proteinase K (e.g., by adding PMSF).

Pellet the mitochondria by centrifugation.

Resuspend the mitochondrial pellets in Laemmli buffer and analyze by SDS-PAGE and

autoradiography.

The following diagram illustrates the workflow for the in vitro import assay.
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Caption: In vitro mitochondrial protein import assay workflow.

Yeast Two-Hybrid (Y2H) Screen for Mim1 Interacting
Partners
This protocol is for identifying proteins that physically interact with Mim1.

Materials:

Yeast strains for Y2H (e.g., containing reporter genes like HIS3 and lacZ)

"Bait" plasmid expressing Mim1 fused to a DNA-binding domain (e.g., Gal4-BD)

"Prey" plasmid library expressing cDNA fusions to a transcriptional activation domain (e.g.,

Gal4-AD)
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Yeast transformation reagents

Selective media

Procedure:

Clone the MIM1 coding sequence into the bait plasmid.

Transform the bait plasmid into the appropriate yeast strain.

Confirm that the bait protein is expressed and does not auto-activate the reporter genes.

Transform the prey library into the yeast strain containing the bait plasmid.

Plate the transformed cells on selective media lacking histidine to select for interacting

partners.

Perform a secondary screen (e.g., β-galactosidase assay) to confirm positive interactions.

Isolate the prey plasmids from positive clones and sequence the cDNA inserts to identify the

interacting proteins.

The following diagram illustrates the principle of the yeast two-hybrid system.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 16 Tech Support

https://www.benchchem.com/product/b15583709?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Interaction

Reporter Gene

Bait (Mim1-BD)

UAS

Binds

Transcription

Activates

Prey (Library-AD)

Interacts

Activates

Promoter

Reporter Gene (e.g., lacZ)

Click to download full resolution via product page

Caption: Principle of the Yeast Two-Hybrid system.

Conclusion
Mim1 is a key player in the intricate process of mitochondrial biogenesis in Saccharomyces

cerevisiae. Its role as an assembly factor for the TOM complex and its involvement in the

import of a-helical outer membrane proteins highlight its importance for mitochondrial integrity

and function. While much is known about its function, the detailed mechanisms of its

expression and regulation remain an active area of research. Understanding how the cell

controls the levels of Mim1 in response to different metabolic cues will provide further insights
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into the coordination of mitochondrial biogenesis with overall cellular physiology. The

experimental protocols provided in this guide offer a starting point for researchers to further

investigate the multifaceted roles of Mim1. Future studies focusing on the transcriptional

regulation of the MIM1 gene and the identification of its full interactome will undoubtedly shed

more light on the complex network that governs the formation and maintenance of

mitochondria.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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